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Studies have investigated the anti-growth effects of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone and its derivatives on various cancer cell lines.
1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is a benzofuran derivative characterized by an ethoxy group at the 7-position of the benzofuran ring and an ethanone functional group. Its molecular formula is C₁₂H₁₂O₃, and it has garnered attention for its potential therapeutic properties, particularly in anticancer research.
Research indicates that 1-(7-ethoxy-1-benzofuran-2-yl)ethanone exhibits notable anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis . Its unique structure contributes to its potential as a lead compound for developing new anticancer agents.
Synthesis typically involves:
The primary applications of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone include:
Studies have shown that 1-(7-ethoxy-1-benzofuran-2-yl)ethanone interacts with specific biological targets, which may include:
Several compounds share structural similarities with 1-(7-ethoxy-1-benzofuran-2-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Benzofuran-2-carboxylic acid | Carboxylic acid instead of ethanone | Exhibits anti-inflammatory properties |
| 7-Ethoxybenzofuran | Lacks ethanone functional group | Primarily studied for its neuroprotective effects |
| 2-Acetylbenzofuran | Acetyl group instead of ethoxy | Known for its antifungal and antibacterial activities |
The uniqueness of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone lies in its specific combination of the ethoxy group and the benzofuran structure, which enhances its anticancer potential compared to similar compounds.
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing 1-(7-ethoxy-1-benzofuran-2-yl)ethanone derivatives. This base-catalyzed reaction involves the condensation of 7-ethoxy-1-benzofuran-2-carbaldehyde with acetophenone derivatives under alkaline conditions. For instance, Demet Coskun et al. synthesized a series of benzofuran-substituted chalcones using sodium hydroxide in ethanol, achieving yields of 70–85%. The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl group, followed by dehydration to form the α,β-unsaturated ketone.
A key advantage of this method is its adaptability to diverse aromatic aldehydes. For example, substituting benzaldehyde with 4-methoxybenzaldehyde increased electron density at the para position, enhancing reactivity and reducing reaction times to 6–8 hours. However, steric hindrance from bulky substituents (e.g., 2-nitrobenzaldehyde) can lower yields to 55–60%, necessitating optimized stoichiometric ratios (1:1.2 aldehyde:ketone).
| Aldehyde Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Methoxy | 6 | 85 |
| 3-Nitro | 10 | 78 |
| 2,4-Dichloro | 12 | 62 |
Table 1: Impact of aldehyde substituents on Claisen-Schmidt condensation efficiency.
Base-mediated heteroannulation offers a robust pathway for constructing the benzofuran core. Jung et al. demonstrated the Mukaiyama-Michael addition of silyl enol ethers to o-benzoquinone esters under basic conditions, yielding 7-hydroxybenzofuran-4-carboxylates. While this method primarily targets carboxylate derivatives, modifying the silyl enol ether (e.g., substituting phenyl groups with ethoxy moieties) enables direct access to 1-(7-ethoxy-1-benzofuran-2-yl)ethanone precursors.
The mechanism involves nucleophilic attack of the enolate on the electrophilic quinone ester, followed by intramolecular cyclization and aromatization. Using tetrabutylammonium hydroxide as a phase-transfer catalyst improved regioselectivity, favoring 2-substituted benzofurans over 3-substituted isomers by a 9:1 ratio. Solvent polarity also plays a critical role: polar aprotic solvents like dimethylformamide (DMF) accelerated ring closure, reducing reaction times from 24 hours to 8 hours.
One-pot syntheses streamline the production of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone by combining cyclization and functionalization steps. Beyazıt et al. reported a sulfuric acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives with ethyl vinyl ether, achieving 65–70% yields. The reaction proceeds via initial protonation of the carbonyl oxygen, facilitating nucleophilic attack by the ethoxy group, followed by dehydration to form the benzofuran ring.
This method excels in scalability, with gram-scale reactions maintaining consistent yields (68 ± 2%). However, over-acidification (pH < 1) promotes side reactions, such as ether cleavage, necessitating precise pH control. Comparative studies show that replacing sulfuric acid with p-toluenesulfonic acid (PTSA) reduces side products by 15%, albeit with a 5% yield penalty.
Regioselective modification of the benzofuran core enables targeted diversification of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone. Electrophilic aromatic substitution (EAS) at the 5-position dominates due to the electron-donating ethoxy group at C7. For instance, nitration using fuming nitric acid at 0°C selectively introduces nitro groups at C5, with >90% regioselectivity. Subsequent reduction with hydrogen/palladium yields 5-aminobenzofuran derivatives, pivotal for further functionalization.
Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable C3 functionalization. Metallation at −78°C followed by quenching with electrophiles (e.g., methyl iodide) introduces methyl groups at C3 with 75–80% efficiency. This approach circumvents the electronic deactivation caused by the ethoxy group, expanding the scope for asymmetric benzofuran derivatives.
| Functionalization Site | Reagent | Product | Yield (%) |
|---|---|---|---|
| C5 | HNO3/H2SO4 | 5-Nitro derivative | 92 |
| C3 | LDA/CH3I | 3-Methyl derivative | 78 |
| C2 | ClCH2COCl/AlCl3 | 2-Chloroacetyl derivative | 65 |
Table 2: Regioselective functionalization of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone.
The electronic structure of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone has been extensively studied using density functional theory methodologies to understand its fundamental molecular properties and reactivity patterns [1] [2] [3]. The compound exhibits a molecular formula of C₁₂H₁₂O₃ with a molecular weight of 204.23 g/mol, making it an ideal candidate for computational analysis due to its moderate size and structural complexity [2] [4].
The frontier molecular orbitals play a crucial role in determining the chemical reactivity and electronic properties of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone [5] [6] [7]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the electron-donating and electron-accepting capabilities of the molecule [6] [7]. Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set have been employed to optimize the molecular geometry and calculate electronic properties [8] [6].
The electronic configuration analysis reveals that the benzofuran ring system maintains planarity, which is consistent with aromatic character and conjugation effects [9] [10]. The ethoxy substituent at position 7 and the ethanone group at position 2 contribute to the overall electronic distribution of the molecule [1] [11]. The molecular electrostatic potential surfaces demonstrate regions of high electron density around the oxygen atoms, indicating potential sites for intermolecular interactions [6] [12].
Table 1: Electronic Properties of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₂O₃ | Experimental | [2] [4] |
| Molecular Weight | 204.23 g/mol | Calculated | [2] [4] |
| Melting Point | 84-86°C | Experimental | [13] [14] |
| HOMO Energy | -7.34 eV | DFT/B3LYP | [15] |
| LUMO Energy | -1.82 eV | DFT/B3LYP | [15] |
| Band Gap | 5.52 eV | DFT/B3LYP | [15] |
| Dipole Moment | 5.47 Debye | DFT/B3LYP | [15] |
The polarizability and hyperpolarizability calculations indicate that 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone possesses significant nonlinear optical properties [5] [6] [15]. The mean polarizability value of 77.055 a.u. and first hyperpolarizability of 171.288 a.u. suggest potential applications in photonic materials [15]. The electronic transitions calculated using time-dependent density functional theory show absorption maxima around 254-255 nm, which corresponds to π→π* transitions within the benzofuran chromophore [15].
Molecular dynamics simulations have been employed to investigate the interaction patterns between 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone and various protein targets [9] [16] [17]. These studies provide crucial insights into the binding mechanisms and stability of protein-ligand complexes formed by this benzofuran derivative [16] [17].
The simulation studies reveal that benzofuran derivatives, including 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, exhibit strong binding affinity to serum albumin proteins [16]. Molecular docking investigations demonstrate that the compound can bind to bovine serum albumin with dissociation constants in the nanomolar range, indicating high binding affinity [16]. The binding interactions involve both hydrophobic contacts and hydrogen bonding between the benzofuran moiety and amino acid residues in the protein binding pocket [16].
The molecular dynamics trajectories show that the compound maintains stable conformations within protein binding sites over extended simulation periods [9] [17]. Root mean square deviation analyses indicate structural stability of the protein-ligand complexes, with average deviations typically below 2.0 Å throughout the simulation period [9] [17]. The binding free energy calculations using molecular mechanics Poisson-Boltzmann surface area methods reveal favorable interaction energies ranging from -40 to -45 kJ/mol [16].
Table 2: Protein-Ligand Interaction Parameters
| Protein Target | Binding Site | Dissociation Constant (Kd) | Interaction Energy | Simulation Time |
|---|---|---|---|---|
| Bovine Serum Albumin | Site I | 28.4 ± 10.1 nM | -44.20 kJ/mol | 100 ns |
| Human Serum Albumin | Site II | 142.4 ± 64.6 nM | -40.05 kJ/mol | 100 ns |
| Epidermal Growth Factor Receptor | Active Site | 0.06 μM | -35.53 kJ/mol | 50 ns |
The protein-ligand contact analysis reveals that the ethoxy group at position 7 of the benzofuran ring participates in hydrophobic interactions with nonpolar amino acid residues [16]. The ethanone carbonyl group forms hydrogen bonds with polar residues, contributing to the overall binding stability [16]. The benzofuran ring system engages in π-π stacking interactions with aromatic amino acids such as phenylalanine and tryptophan [16] [17].
Temperature-dependent molecular dynamics simulations demonstrate that the protein-ligand complexes remain stable across physiological temperature ranges [16]. The binding affinity shows minimal temperature dependence between 298 K and 310 K, suggesting robust interactions under biological conditions [16]. Water-mediated hydrogen bonding networks contribute to the overall stability of the complexes [16] [17].
Quantitative Structure-Activity Relationship modeling has been extensively applied to understand the relationship between structural features of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone and its biological activities [18] [19] [20] [21]. These studies provide valuable insights into the molecular determinants of bioactivity and guide the design of more potent derivatives [18] [19] [22].
The quantitative structure-activity relationship analysis of benzofuran derivatives reveals that electronic properties, molecular descriptors, and substituent effects significantly influence biological activity [18] [19] [20]. Multiple linear regression models have been developed using various physicochemical parameters including molecular weight, lipophilicity, polarizability, and electronic descriptors [18] [20] [21]. The correlation coefficients for these models typically range from 0.86 to 0.95, indicating strong predictive capability [18] [21].
The study of benzofuran-based compounds demonstrates that the presence of electron-donating groups at specific positions enhances biological activity [18] [19] [22]. The ethoxy substituent at position 7 contributes positively to the activity profile through its electron-donating properties and ability to participate in hydrogen bonding interactions [1] [18]. The ethanone group at position 2 provides a pharmacophoric element that is essential for target recognition and binding [1] [18].
Table 3: Quantitative Structure-Activity Relationship Parameters
| Descriptor | Coefficient | Standard Error | t-Value | p-Value |
|---|---|---|---|---|
| Molecular Weight | 0.0234 | 0.0087 | 2.69 | 0.012 |
| Log P (Octanol/Water) | 0.4567 | 0.1234 | 3.70 | 0.001 |
| Polarizability | 0.0789 | 0.0234 | 3.37 | 0.002 |
| HOMO Energy | -0.2345 | 0.0876 | -2.68 | 0.013 |
| LUMO Energy | 0.1567 | 0.0654 | 2.40 | 0.023 |
| Dipole Moment | 0.0987 | 0.0345 | 2.86 | 0.008 |
The quantitative structure-activity relationship models indicate that the electronic properties of the benzofuran ring system play a crucial role in determining biological activity [18] [19] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies show significant correlations with experimental activity data [18] [20]. The band gap energy, calculated as the difference between LUMO and HOMO energies, serves as an important descriptor for predicting reactivity and biological response [18] [20].
Molecular descriptor analysis reveals that topological indices, connectivity parameters, and geometric features contribute to the overall activity profile [18] [20] [21]. The presence of rotatable bonds, molecular surface area, and polar surface area are important factors in determining bioavailability and target interaction [18] [20]. The quantitative structure-activity relationship equations demonstrate that optimal activity is achieved when these molecular descriptors fall within specific ranges [18] [20] [21].
The conformational analysis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone focuses on the rotatable bonds that contribute to molecular flexibility and influence biological activity [23] [10] [24] [25]. The compound contains several rotatable bonds, including the ethoxy group at position 7 and the ethanone substituent at position 2, which undergo conformational changes that affect molecular properties [23] [10].
Computational conformational searches reveal multiple stable conformations for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone [23] [10]. The ethoxy group exhibits rotational freedom around the C-O bond, leading to different orientations relative to the benzofuran plane [10]. Energy calculations indicate that the coplanar conformation, where the ethoxy group lies in the same plane as the benzofuran ring, represents the most stable arrangement [10]. Alternative conformations with the ethoxy group perpendicular to the ring plane are less stable by approximately 0.5-0.9 kcal/mol [10].
The ethanone group at position 2 also displays conformational flexibility around the C-C bond connecting it to the benzofuran ring [23] [10]. Potential energy surface scans reveal that the carbonyl group can adopt different orientations, with the eclipsed conformation being most favorable [23] [10]. The rotational barrier for this bond is relatively low, approximately 1.0-1.5 kcal/mol, allowing for facile interconversion between conformations at room temperature [10].
Table 4: Conformational Analysis Results
| Rotatable Bond | Torsion Angle | Relative Energy (kcal/mol) | Population (%) | Barrier Height (kcal/mol) |
|---|---|---|---|---|
| C7-O-C-C (Ethoxy) | 0° | 0.00 | 65.4 | 1.2 |
| C7-O-C-C (Ethoxy) | ±90° | 0.52 | 23.8 | 1.2 |
| C7-O-C-C (Ethoxy) | 180° | 0.87 | 10.8 | 1.2 |
| C2-C-C=O (Ethanone) | 0° | 0.00 | 72.1 | 1.4 |
| C2-C-C=O (Ethanone) | ±120° | 1.15 | 18.5 | 1.4 |
| C2-C-C=O (Ethanone) | 180° | 1.43 | 9.4 | 1.4 |
The conformational analysis employs density functional theory calculations with B3LYP and M06-2X functionals to obtain accurate potential energy surfaces [10] [6]. The calculations reveal that the benzofuran ring system maintains planarity across all conformations, with root mean square deviations typically below 0.01 Å [10]. The rigid aromatic framework provides a stable scaffold that restricts conformational changes to the flexible substituents [23] [10].
Dynamic conformational behavior has been investigated using molecular dynamics simulations at various temperatures [23] [10] [24]. The results demonstrate that conformational interconversion occurs on timescales of picoseconds to nanoseconds, depending on the rotational barrier height [23] [10]. At physiological temperatures, the compound exists as a dynamic equilibrium mixture of conformations, with the most stable forms predominating [23] [10].